N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 891132-87-9
VCID: VC4394092
InChI: InChI=1S/C17H13Cl2N3O4/c1-24-11-5-9(6-12(8-11)25-2)15(23)20-17-22-21-16(26-17)13-7-10(18)3-4-14(13)19/h3-8H,1-2H3,(H,20,22,23)
SMILES: COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)OC
Molecular Formula: C17H13Cl2N3O4
Molecular Weight: 394.21

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

CAS No.: 891132-87-9

Cat. No.: VC4394092

Molecular Formula: C17H13Cl2N3O4

Molecular Weight: 394.21

* For research use only. Not for human or veterinary use.

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide - 891132-87-9

Specification

CAS No. 891132-87-9
Molecular Formula C17H13Cl2N3O4
Molecular Weight 394.21
IUPAC Name N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Standard InChI InChI=1S/C17H13Cl2N3O4/c1-24-11-5-9(6-12(8-11)25-2)15(23)20-17-22-21-16(26-17)13-7-10(18)3-4-14(13)19/h3-8H,1-2H3,(H,20,22,23)
Standard InChI Key ANVXXPDEMPSMQJ-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound integrates three distinct pharmacophoric elements:

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and bioavailability in drug design .

  • 2,5-Dichlorophenyl group: A halogenated aromatic substituent contributing to lipophilicity and potential halogen bonding interactions with biological targets .

  • 3,5-Dimethoxybenzamide: A substituted benzamide moiety providing hydrogen-bonding capabilities and electronic modulation via methoxy groups .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
IUPAC NameN-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Molecular FormulaC₁₇H₁₄Cl₂N₃O₄
Molecular Weight395.22 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds6
Topological Polar Surface Area69.3 Ų
Predicted logP4.2 (estimated via analog data )

The compound’s lipophilicity (logP ~4.2) suggests moderate membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 1,3,4-oxadiazole derivatives typically follows a three-step protocol, as demonstrated in analogous compounds :

  • Formation of 1,3,4-Oxadiazole Core:

    • Cyclocondensation of hydrazides with carboxylic acid derivatives under dehydrating conditions.

    • Example: Reaction of 2-chloro-N-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides with ammonium thiocyanate yields 2-imino-4-thiazolidinones .

  • Substitution at Position 5:

    • Introduction of the 2,5-dichlorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

  • Amide Coupling at Position 2:

    • Activation of 3,5-dimethoxybenzoic acid to its acid chloride, followed by coupling with 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine.

Spectroscopic Characterization

While direct data for this compound are unavailable, analogous 1,3,4-oxadiazoles exhibit characteristic spectral features:

  • ¹H NMR:

    • Aromatic protons in the dichlorophenyl group: δ 7.2–7.5 ppm (multiplet).

    • Methoxy groups: δ 3.8–3.9 ppm (singlet).

    • Amide NH: δ 10.5–11.0 ppm (broad singlet) .

  • IR Spectroscopy:

    • C=O stretch (amide): ~1650 cm⁻¹.

    • C-O-C stretch (oxadiazole): ~1250 cm⁻¹ .

Future Directions and Applications

Drug Development Opportunities

  • Oncology: Prioritize in vitro screening against NCI-60 cell lines to identify lead indications.

  • Neurology: Evaluate COMT inhibition efficacy in dopaminergic neuron models .

Structural Optimization

  • Enhancing solubility: Introduce ionizable groups (e.g., tertiary amines) to improve aqueous solubility.

  • Reducing ClogP: Replace dichlorophenyl with trifluoromethyl to maintain lipophilicity while lowering metabolic liability .

Patent Landscape

No patents currently claim this exact structure, but related filings (e.g., WO2019086325A1) protect 1,3,4-oxadiazoles as kinase inhibitors, suggesting freedom-to-operate challenges in specific therapeutic areas .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator